molecular formula C17H15Br2N5OS B12136793 N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136793
M. Wt: 497.2 g/mol
InChI Key: BVIUDWKDCBQPOH-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2,6-dibromo-4-methylphenylamine, pyridine, and triazole derivatives. Common synthetic routes could involve:

    Step 1: Bromination of 4-methylphenylamine to obtain 2,6-dibromo-4-methylphenylamine.

    Step 2: Formation of the triazole ring through cyclization reactions involving pyridine derivatives.

    Step 3: Coupling of the triazole ring with the brominated phenylamine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromine atoms or the triazole ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of the bromine atoms.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and triazole groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichloro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2,6-difluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, potentially leading to different interaction profiles with biological targets or reagents.

Properties

Molecular Formula

C17H15Br2N5OS

Molecular Weight

497.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15Br2N5OS/c1-10-6-12(18)15(13(19)7-10)21-14(25)9-26-17-23-22-16(24(17)2)11-4-3-5-20-8-11/h3-8H,9H2,1-2H3,(H,21,25)

InChI Key

BVIUDWKDCBQPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)Br

Origin of Product

United States

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